An In-depth Technical Guide to 4-(Piperidin-3-ylthio)pyridine Dihydrochloride: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-(Piperidin-3-ylthio)pyridine Dihydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from structurally related piperidine and pyridine derivatives to project its fundamental properties, potential synthesis pathways, and likely pharmacological applications. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities. We will delve into its probable physicochemical characteristics, propose a rational synthetic approach, discuss potential mechanisms of action based on its structural motifs, and provide generalized experimental protocols for its characterization and evaluation.
Introduction: The Therapeutic Potential of Piperidine and Pyridine Scaffolds
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile template for designing molecules with diverse pharmacological activities, including but not limited to anticancer, anti-diabetic, antimicrobial, and antipsychotic properties.[1] The nitrogen atom within the piperidine ring can act as a basic center, allowing for salt formation to improve solubility and bioavailability, and can be substituted to modulate a compound's pharmacokinetic and pharmacodynamic profile.[3]
Similarly, the pyridine ring is a common feature in many approved drugs and serves as a key building block in medicinal chemistry. Its aromatic nature and the presence of a nitrogen atom influence the electronic properties and binding interactions of molecules in which it is incorporated. The combination of a piperidine and a pyridine moiety, linked by a thioether bridge as in 4-(Piperidin-3-ylthio)pyridine, presents a unique chemical architecture with the potential for novel biological activities. The dihydrochloride salt form suggests enhanced water solubility, a desirable property for a drug candidate.
This guide will explore the fundamental aspects of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, drawing on established knowledge of its constituent chemical motifs to provide a scientifically grounded projection of its properties and potential.
Physicochemical and Basic Properties
| Property | Projected Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₁₄N₂S · 2HCl | Based on the chemical structure |
| Molecular Weight | 283.22 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white crystalline solid | Based on similar piperidine hydrochloride salts[3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The dihydrochloride salt form significantly increases aqueous solubility.[3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly closed. | Standard practice for hydrochloride salts of amine-containing compounds.[4] |
Synthesis and Manufacturing
A plausible synthetic route to 4-(Piperidin-3-ylthio)pyridine dihydrochloride can be conceptualized based on established methods for forming thioether linkages and synthesizing piperidine and pyridine derivatives. A common approach involves the reaction of a thiol with a suitable electrophile.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the thioether bond, leading to 3-mercaptopiperidine and a 4-halopyridine as key intermediates.
Caption: Retrosynthetic analysis of 4-(Piperidin-3-ylthio)pyridine.
Proposed Forward Synthesis
A potential forward synthesis could be achieved through a nucleophilic aromatic substitution reaction.
Step 1: Synthesis of N-protected 3-mercaptopiperidine. Commercially available N-Boc-3-hydroxypiperidine can be converted to a mesylate or tosylate, followed by displacement with a sulfur nucleophile like sodium hydrosulfide or thioacetate.
Step 2: Nucleophilic Aromatic Substitution. The protected 3-mercaptopiperidine can then be reacted with 4-chloropyridine or 4-fluoropyridine in the presence of a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, DMSO).
Step 3: Deprotection and Salt Formation. The Boc protecting group can be removed under acidic conditions (e.g., HCl in dioxane or methanol), which would concurrently form the desired dihydrochloride salt.
Caption: Proposed synthetic workflow for 4-(Piperidin-3-ylthio)pyridine dihydrochloride.
Potential Mechanism of Action and Pharmacological Profile
The pharmacological activity of 4-(Piperidin-3-ylthio)pyridine dihydrochloride would be dictated by the interplay of its piperidine and pyridine-thioether moieties. Piperidine derivatives are known to interact with a wide range of biological targets.[1]
Potential Neurological Applications
Many piperidine-containing compounds exhibit activity in the central nervous system (CNS).[1] They can act as ligands for various receptors, including dopamine, serotonin, and opioid receptors.[5] The structural similarity to known monoamine oxidase (MAO) inhibitors suggests that this compound could potentially modulate neurotransmitter levels, making it a candidate for investigation in neurodegenerative diseases or psychiatric disorders.[6]
Potential Anticancer Activity
Pyridine derivatives have been explored for their anticancer properties, with some exhibiting inhibitory activity against various cancer cell lines.[7] The mechanism of action for such compounds can be diverse, including the inhibition of kinases, histone deacetylases (HDACs), or the induction of apoptosis.[7][8] The presence of the piperidine ring could enhance the binding affinity and selectivity for specific protein targets within cancer cells.
Caption: Generalized mechanism of action for a bioactive compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for the characterization and preliminary biological evaluation of a novel compound like 4-(Piperidin-3-ylthio)pyridine dihydrochloride.
Physicochemical Characterization
Objective: To confirm the identity and purity of the synthesized compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
The expected spectra would show signals corresponding to the piperidine and pyridine rings and the thioether linkage.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Analyze using electrospray ionization (ESI) mass spectrometry to determine the molecular weight of the parent compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to assess the purity of the compound.
-
The mobile phase would likely consist of a gradient of water and acetonitrile with an additive like trifluoroacetic acid.
-
In Vitro Biological Evaluation: Anticancer Screening
Objective: To assess the cytotoxic effects of the compound on cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture relevant human cancer cell lines (e.g., ovarian cancer cell lines A2780 and SKOV3) in appropriate media and conditions.[7]
-
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Add MTT reagent and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat cells with the compound at its IC₅₀ concentration.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Caption: Workflow for in vitro anticancer screening.
Safety and Handling
As with any novel chemical compound, 4-(Piperidin-3-ylthio)pyridine dihydrochloride should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[9] Handle in a well-ventilated area or a fume hood.[10]
-
Spills: In case of a spill, clean it up immediately following standard laboratory procedures for chemical spills.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
4-(Piperidin-3-ylthio)pyridine dihydrochloride represents a promising, yet underexplored, chemical entity. Based on the well-established pharmacological importance of its constituent piperidine and pyridine-thioether motifs, this compound warrants further investigation for its potential therapeutic applications, particularly in the areas of neuropharmacology and oncology. The synthetic routes and experimental protocols outlined in this guide provide a solid framework for initiating such research. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity profile to elucidate its mechanism of action and therapeutic potential.
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